molecular formula C11H16N2O2S2 B2970606 2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 869076-72-2

2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2970606
CAS No.: 869076-72-2
M. Wt: 272.38
InChI Key: AVTXYZVGRUQLEI-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to the thieno[3,2-d]pyrimidin-4-one class, a scaffold renowned for its pharmacological versatility. This derivative features:

  • Position 2: An ethylsulfanyl (-S-C₂H₅) group, contributing moderate lipophilicity.
  • Position 3: A 2-methoxyethyl (-CH₂CH₂-OCH₃) substituent, enhancing solubility via ether oxygen hydrogen bonding.

Thieno[3,2-d]pyrimidin-4-ones are widely studied for their biological activities, including kinase inhibition and analgesic effects .

Properties

IUPAC Name

2-ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S2/c1-3-16-11-12-8-4-7-17-9(8)10(14)13(11)5-6-15-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXYZVGRUQLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CCOC)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols.

Scientific Research Applications

2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name (Core: Thieno[3,2-d]pyrimidin-4-one) Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Ethylsulfanyl 2-Methoxyethyl ~283.4 (estimated) Improved solubility due to 2-methoxyethyl group -
2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-... 4-Fluorobenzylsulfanyl 3-Methoxyphenyl 400.49 Higher lipophilicity; potential CNS activity
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-... 4-Methylbenzylsulfanyl 4-Nitrophenyl 413.5 Electron-withdrawing nitro group may enhance reactivity
3-Ethyl-2-{[2-(6-methylbenzoxazinyl)ethyl]sulfanyl}-... Benzoxazinyl-ethylsulfanyl Ethyl 401.5 Complex substituent; possible kinase inhibition
C280-1185 (3-(2-Methoxyethyl)-2-piperidinyl-oxoethylsulfanyl-...) Piperidinyl-oxoethylsulfanyl 2-Methoxyethyl 369.51 Basic nitrogen enhances binding affinity; included in CNS libraries

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :

    • The target compound’s ethylsulfanyl group confers moderate logP (~1–2), whereas benzylsulfanyl analogs (e.g., ) exhibit higher logP (>3) due to aromatic rings.
    • The 2-methoxyethyl group improves aqueous solubility compared to aryl substituents (e.g., 3-methoxyphenyl in ) by introducing polar oxygen atoms .

Biological Activity

The compound 2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Synthesis

The synthesis of thienopyrimidine derivatives typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The ethylsulfanyl and methoxyethyl groups are integrated via nucleophilic substitution and alkylation reactions respectively.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antibacterial and antimycobacterial activity. A study reported that compounds with a similar thieno[2,3-d]pyrimidinone structure displayed effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined for these compounds, showing promising results.

CompoundMIC (µg/mL)Bacterial Strain
2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-oneTBDTBD
Reference Compound20S. aureus
Reference Compound15E. coli

Case Studies

  • Antibacterial Efficacy : In vitro studies demonstrated that derivatives of thienopyrimidine significantly inhibited the growth of Mycobacterium tuberculosis. The presence of specific substituents was crucial for enhancing activity against resistant strains .
  • Toxicity Assessment : Hemolytic assays conducted on potent derivatives showed low toxicity levels at concentrations up to 200 µmol/L, indicating a favorable safety profile .

The mechanism by which thienopyrimidine derivatives exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and inhibition of nucleic acid synthesis. The presence of the thienopyrimidine core is essential for this activity .

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